Technical Guide: 3-Fluoro-4-(oxetan-3-yloxy)benzoic Acid
Technical Guide: 3-Fluoro-4-(oxetan-3-yloxy)benzoic Acid
CAS: 1346498-50-7 | High-Value Medicinal Chemistry Intermediate[1]
Executive Summary & Compound Identity
3-Fluoro-4-(oxetan-3-yloxy)benzoic acid is a specialized fluorinated building block used primarily in the optimization of lead compounds during drug discovery. It features a benzoic acid core substituted with a fluorine atom at the meta position and an oxetan-3-yloxy moiety at the para position.
The oxetan-3-yloxy group is a critical structural motif in modern medicinal chemistry. It serves as a polarity-modulating bioisostere for standard alkoxy groups (like isopropoxy or cyclobutoxy). By incorporating the oxetane ring, researchers can significantly lower the lipophilicity (LogP) of a molecule and improve metabolic stability without altering the steric footprint, a strategy popularized by recent advances in fragment-based drug design.
physicochemical Profile
| Property | Data |
| CAS Number | 1346498-50-7 |
| IUPAC Name | 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid |
| Molecular Formula | C₁₀H₉FO₄ |
| Molecular Weight | 212.17 g/mol |
| SMILES | O=C(O)C1=CC=C(OC2COC2)C(F)=C1 |
| Appearance | White to off-white crystalline solid |
| Predicted pKa | ~4.0 (Carboxylic acid) |
| Solubility | Soluble in DMSO, Methanol, DMF; Low solubility in water (acid form) |
Synthetic Methodology & Protocol
The synthesis of 1346498-50-7 requires careful handling to preserve the acid-sensitive oxetane ring. The following protocol describes a robust, two-step route starting from commercially available materials.
Core Reaction Pathway
-
Nucleophilic Substitution (SN2): Alkylation of methyl 3-fluoro-4-hydroxybenzoate with an oxetane electrophile.
-
Saponification: Mild hydrolysis of the ester to the free acid.
Figure 1: Step-wise synthesis workflow for CAS 1346498-50-7 from methyl ester precursors.
Detailed Experimental Protocol
Step 1: Preparation of Methyl 3-fluoro-4-(oxetan-3-yloxy)benzoate
-
Rationale: Cesium carbonate (
) is selected over Potassium carbonate ( ) due to the "Cesium Effect," which enhances the nucleophilicity of the phenolate ion in polar aprotic solvents like DMF, crucial for the sterically hindered secondary electrophile (oxetan-3-yl tosylate). -
Protocol:
-
Charge a reaction vessel with Methyl 3-fluoro-4-hydroxybenzoate (1.0 eq) and anhydrous DMF (10 volumes).
-
Add
(2.0 eq) and stir at room temperature for 15 minutes to generate the phenolate. -
Add Oxetan-3-yl 4-methylbenzenesulfonate (1.2 eq).
-
Heat the mixture to 60–65°C for 12–16 hours. Note: Do not exceed 80°C to prevent oxetane decomposition.
-
Workup: Dilute with water and extract with Ethyl Acetate (EtOAc). Wash organics with brine, dry over
, and concentrate. -
Validation:
NMR should show a new methine quintet at ~5.3 ppm (oxetane CH) and multiplets at ~4.9 ppm (oxetane ).
-
Step 2: Hydrolysis to 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid
-
Rationale: Lithium hydroxide (LiOH) is preferred over NaOH because it is milder and less likely to cause ring-opening side reactions. The solvent system (THF/Water) ensures solubility of both the organic ester and the inorganic base.
-
Protocol:
-
Dissolve the intermediate ester (from Step 1) in THF:Water (3:1) .
-
Add LiOH·
(2.5 eq). -
Stir at Room Temperature for 2–4 hours. Crucial: Monitor by TLC/LCMS. Do not heat.
-
Workup: Carefully adjust pH to ~4–5 using 1M citric acid or dilute HCl. Warning: Strong acidic pH (<2) will open the oxetane ring.
-
Extract with EtOAc. The product often precipitates or crystallizes upon concentration.
-
Critical Process Parameters & Troubleshooting
The oxetane ring is chemically fragile.[1] The decision tree below outlines how to handle common synthetic failures.
Figure 2: Troubleshooting logic for the installation of the oxetane ether linkage.
Applications in Drug Discovery
This compound is not merely a reagent; it is a strategic scaffold used to optimize Lead-Likeness .
-
Solubility Enhancement: The oxetane oxygen acts as a hydrogen bond acceptor, significantly increasing aqueous solubility compared to a phenyl ether or cycloalkyl ether.
-
Metabolic Blocking: The fluorine at the 3-position blocks metabolic oxidation (CYP450) at the electron-rich aromatic ring, while the oxetane ring is generally stable to oxidative metabolism.
-
Bioisosterism: It mimics the steric bulk of an isopropyl group but with a much lower LogP (approx. 1.0 unit lower), making it ideal for adjusting the lipophilicity of kinase inhibitors (e.g., DLK, LRRK2, or PI3K inhibitors).
Analytical Validation Standards
To ensure the integrity of CAS 1346498-50-7, the following analytical signals must be present:
-
NMR (DMSO-
, 400 MHz):- 12.8-13.0 (br s, 1H, COOH)
- 7.7-7.8 (m, 2H, Ar-H)
- 7.1-7.2 (t, 1H, Ar-H, adjacent to ether)
- 5.4-5.5 (quint, 1H, Oxetane-CH)
-
4.9-5.0 (m, 2H, Oxetane-
) -
4.5-4.6 (m, 2H, Oxetane-
)
- NMR: Single peak around -135 ppm (Ar-F).
-
LC-MS: Mass peak
= 211.04 (ESI Negative mode).
References
-
BOC Sciences. 3-Fluoro-4-(oxetan-3-yloxy)benzoic acid Product Page. Retrieved from
-
ChemSrc. Methyl 3-fluoro-4-(oxetan-3-yloxy)benzoate (CAS 1346498-49-4) Data. Retrieved from
- Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group. Angewandte Chemie International Edition. (General reference on Oxetane utility in MedChem).
-
GuideChem. CAS 1346498-50-7 Supplier and Property Data. Retrieved from
